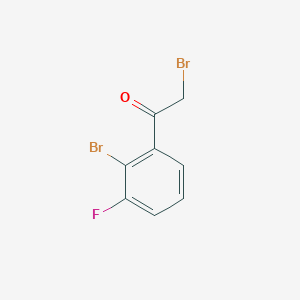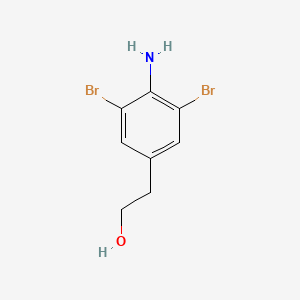
Butyl 3-(chlorosulfonyl)-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-(chlorosulfonyl)-5-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a chlorosulfonyl group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(chlorosulfonyl)-5-methylbenzoate typically involves the esterification of 3-(chlorosulfonyl)-5-methylbenzoic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-(chlorosulfonyl)-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Substitution: Sulfonamide or sulfonate derivatives.
Reduction: Butyl 3-(sulfonyl)-5-methylbenzoate.
Oxidation: Butyl 3-(chlorosulfonyl)-5-carboxybenzoate.
Aplicaciones Científicas De Investigación
Butyl 3-(chlorosulfonyl)-5-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting sulfonamide functional groups.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Butyl 3-(chlorosulfonyl)-5-methylbenzoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 3-(sulfonyl)-5-methylbenzoate: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group.
Butyl 3-(chlorosulfonyl)-benzoate: Lacks the methyl group on the benzene ring.
Butyl 3-(chlorosulfonyl)-4-methylbenzoate: The methyl group is positioned differently on the benzene ring.
Uniqueness
Butyl 3-(chlorosulfonyl)-5-methylbenzoate is unique due to the specific positioning of the chlorosulfonyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C12H15ClO4S |
|---|---|
Peso molecular |
290.76 g/mol |
Nombre IUPAC |
butyl 3-chlorosulfonyl-5-methylbenzoate |
InChI |
InChI=1S/C12H15ClO4S/c1-3-4-5-17-12(14)10-6-9(2)7-11(8-10)18(13,15)16/h6-8H,3-5H2,1-2H3 |
Clave InChI |
HKHOMXRXOQHRLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=CC(=C1)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


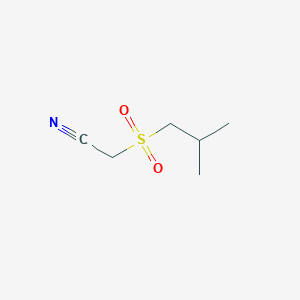

![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)

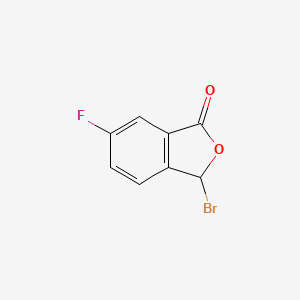
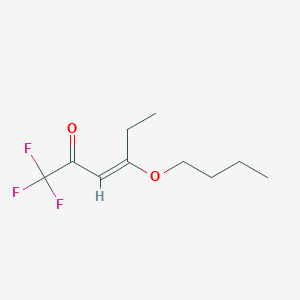
![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
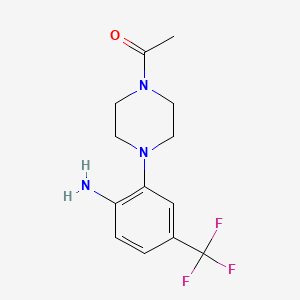
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
